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Cat. No.: B12341064 Get Quote

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

While a definitive single-crystal X-ray structure of Copper (II) Protoporphyrin IX (CuPPIX)

remains elusive in publicly accessible databases, a comprehensive understanding of its

structural characteristics can be assembled through spectroscopic methods and comparative

analysis with closely related, structurally defined copper porphyrins. This technical guide

provides a detailed overview of the available structural data for CuPPIX, supplemented with a

thorough examination of the crystal structure of a representative analogue, Copper (II)

Tetraphenylporphyrin (CuTPP). The methodologies for synthesis and structural determination

are also presented to offer a complete picture for researchers in the field.

Spectroscopic Insights into the Local Structure of
Copper (II) Protoporphyrin IX
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been a pivotal technique

in elucidating the local coordination environment of the copper ion within the protoporphyrin IX

macrocycle. These studies consistently indicate a square-planar geometry for the copper

center, coordinated to the four nitrogen atoms of the porphyrin core.

Table 1: Spectroscopic Data for the Coordination Environment of Copper in Porphyrins
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Parameter Value Technique Reference

Coordination Number 4 EXAFS [1]

Coordinating Atoms Nitrogen EXAFS [1]

Cu-N Bond Length
1.966(4) Å - 1.954(4)

Å
EXAFS [1]

Crystal Structure of a Representative Analogue:
Copper (II) Tetraphenylporphyrin (CuTPP)
Due to the challenges in obtaining single crystals of CuPPIX, the crystal structure of Copper (II)

Tetraphenylporphyrin (CuTPP) serves as an excellent and widely studied model for

understanding the molecular geometry and packing of copper porphyrins. The seminal work by

Fleischer, Miller, and Webb provides the foundational crystallographic data for this complex.[2]

Table 2: Crystallographic Data for Copper (II) Tetraphenylporphyrin (CuTPP)

Parameter Value

Chemical Formula C44H28CuN4

Molecular Weight 676.3 g/mol [3]

Crystal System Tetragonal

Space Group I-42d

Unit Cell Dimensions a = b = 13.485 Å, c = 9.878 Å

Molecules per Unit Cell (Z) 2

Table 3: Selected Bond Lengths and Angles for Copper (II) Tetraphenylporphyrin (CuTPP)
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Bond/Angle Length (Å) / Angle (°)

Cu-N 1.981

N-Cα 1.383

Cα-Cβ 1.439

Cβ-Cβ 1.350

Cα-Cm 1.396

N-Cu-N (adjacent) 90.0

N-Cu-N (opposite) 180.0

Cu-N-Cα 127.1

N-Cα-Cm 125.8

Data extracted from Fleischer, E. B., Miller, C. K., & Webb, L. E. (1964). Crystal and Molecular

Structures of Some Metal Tetraphenylporphines. Journal of the American Chemical Society,

86(12), 2342–2347.[2]

Experimental Protocols
Synthesis of Copper (II) Tetraphenylporphyrin (CuTPP)
A common and effective method for the synthesis of CuTPP involves the reaction of the free-

base tetraphenylporphyrin (H₂TPP) with a copper (II) salt in a suitable solvent.[4][5][6]

Materials:

meso-Tetraphenylporphyrin (H₂TPP)

Copper (II) acetate monohydrate (Cu(OAc)₂·H₂O)

N,N-Dimethylformamide (DMF) or Chloroform/Methanol mixture[7]

Stir bar and round-bottom flask

Reflux condenser
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Heating mantle

Procedure:

Dissolve H₂TPP in DMF in a round-bottom flask equipped with a stir bar.[4]

In a separate flask, dissolve an excess of copper (II) acetate monohydrate in a minimal

amount of methanol.[7]

Add the copper (II) acetate solution to the stirring H₂TPP solution.[7]

Attach a reflux condenser and heat the mixture to reflux for approximately 30-60 minutes.[4]

The reaction progress can be monitored by UV-Vis spectroscopy, observing the

disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance

of the two Q-bands of the metalloporphyrin.

Upon completion, the reaction mixture is cooled, and the product is precipitated by the

addition of water or methanol.[4]

The solid CuTPP is collected by filtration, washed with methanol, and dried under vacuum.[4]

Further purification can be achieved by column chromatography on silica gel.[4]

Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure of porphyrins is primarily achieved through single-

crystal X-ray diffraction.

General Protocol:

Crystallization: High-quality single crystals are grown from a solution of the purified copper

porphyrin. This is often the most challenging step and can involve techniques such as slow

evaporation, vapor diffusion, or liquid-liquid diffusion.

Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and

mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Data Processing: The raw diffraction data is processed to determine the unit cell parameters,

space group, and the intensities of the reflections.

Structure Solution and Refinement: The processed data is used to solve the phase problem

and generate an initial electron density map. The atomic positions are then refined to best fit

the experimental data.

Extended X-ray Absorption Fine Structure (EXAFS)
Spectroscopy
EXAFS is a powerful tool for probing the local atomic environment of a specific element, in this

case, copper.

General Protocol:

Sample Preparation: The sample is prepared as a thin, uniform powder or a solution.

Data Acquisition: The sample is irradiated with X-rays of varying energy, and the absorption

coefficient is measured as a function of energy, typically across the K-edge of copper.

Data Analysis: The EXAFS signal is extracted from the absorption spectrum and analyzed to

determine the type, number, and distance of the atoms in the immediate vicinity of the

copper atom.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12341064#crystal-structure-of-copper-ii-
protoporphyrin-ix]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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